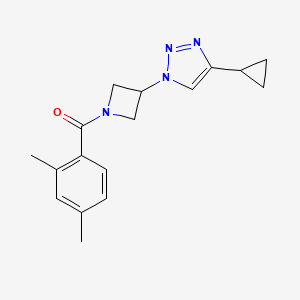

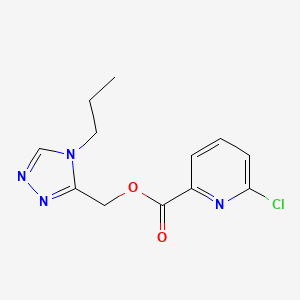

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a dimethylphenyl group . Compounds with these functional groups are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, in similar compounds, the triazole ring often lies in a plane and is orthogonal to the cyclopropyl ring .

科学的研究の応用

Anticancer Applications

Triazole compounds have been explored for their potential anticancer properties. For example, certain triazole derivatives have shown the ability to induce apoptosis in cancer cells, such as BT-474 cells, through various assays like acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay . This suggests that our compound could be investigated for similar anticancer activities.

Antimicrobial Activity

The structural diversity of triazole compounds allows them to be effective against a range of microbial pathogens. Their ability to inhibit the growth of bacteria and fungi makes them valuable in the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Uses

Some triazoles exhibit analgesic and anti-inflammatory effects, making them candidates for pain relief and inflammation management .

Enzyme Inhibition

Triazoles can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. This property can be harnessed for treating conditions associated with these enzymes .

Drug Discovery

The broad applications of 1,2,3-triazoles in drug discovery are well-documented. They serve as key scaffolds in the synthesis of various pharmacologically active molecules .

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metals, which can lead to the creation of complex structures with specific functions .

Bioconjugation

In chemical biology, triazoles are used for bioconjugation – attaching biomolecules to one another or to solid supports – which is crucial for developing diagnostic tools and therapeutics .

Materials Science

The robustness of triazole rings makes them suitable for applications in materials science, such as the development of new polymers with enhanced properties .

作用機序

Target of Action

Compounds with a 1,2,3-triazole core have been found to interact with a wide range of biological targets, including enzymes like aromatase , and various receptors .

Mode of Action

1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .

Biochemical Pathways

1,2,3-triazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

1,2,3-triazole derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Action Environment

Various internal and external factors can influence the action of anticancer drugs, including genetics, viruses, drugs, diet, and smoking .

将来の方向性

特性

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-11-3-6-15(12(2)7-11)17(22)20-8-14(9-20)21-10-16(18-19-21)13-4-5-13/h3,6-7,10,13-14H,4-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWAGBINZRNTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)

![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)

![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)